molecular formula C10H14ClN3O3 B1480741 1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride CAS No. 2098129-76-9

1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Cat. No.: B1480741
CAS No.: 2098129-76-9
M. Wt: 259.69 g/mol
InChI Key: DMPGWELLEKZLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride is a synthetic compound with a unique structure that combines an azetidine ring, a cyclopropyl group, and a pyrimidine trione core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the cyclopropyl group and the formation of the pyrimidine trione core. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione acetate
  • 1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione sulfate

Uniqueness

1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability compared to other similar compounds. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(azetidin-3-yl)-3-cyclopropyl-1,3-diazinane-2,4,6-trione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-8-3-9(15)13(7-4-11-5-7)10(16)12(8)6-1-2-6;/h6-7,11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPGWELLEKZLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CC(=O)N(C2=O)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

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